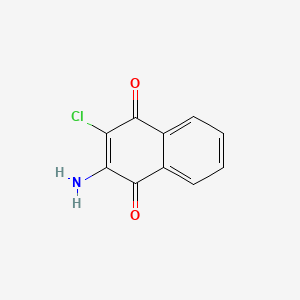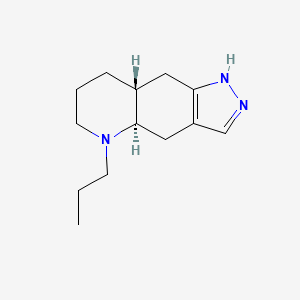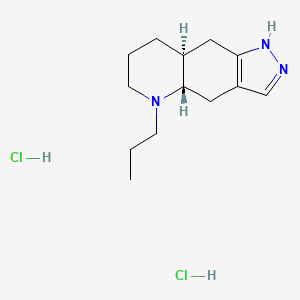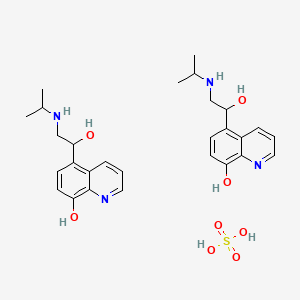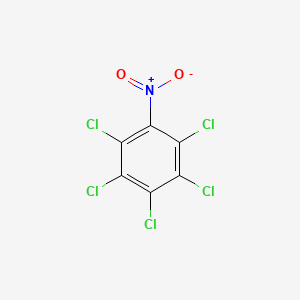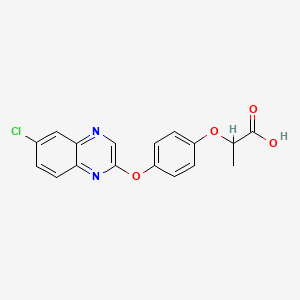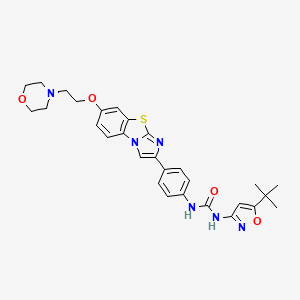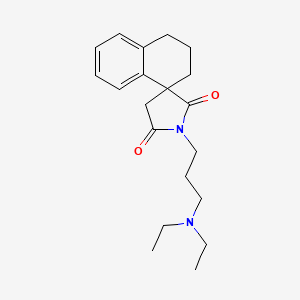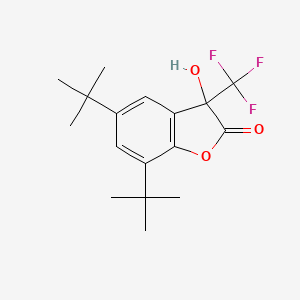
Saclofen
Descripción general
Descripción
Saclofen es un compuesto químico conocido como ácido 3-amino-2-(4-clorofenil)propano-1-sulfónico. Es un antagonista competitivo para el receptor de ácido gamma-aminobutírico tipo B. This compound es un análogo del agonista del receptor de ácido gamma-aminobutírico tipo B baclofen . Este compuesto se ha estudiado por sus posibles usos terapéuticos, particularmente en el contexto de los trastornos neurológicos.
Aplicaciones Científicas De Investigación
Saclofen se ha estudiado ampliamente por sus aplicaciones en investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones notables incluyen:
Investigación neurológica: this compound se utiliza para estudiar el papel de los receptores de ácido gamma-aminobutírico tipo B en el sistema nervioso central.
Estudios farmacológicos: This compound se utiliza para investigar las propiedades farmacológicas de los antagonistas del receptor de ácido gamma-aminobutírico tipo B y sus posibles usos terapéuticos.
Investigación biológica: This compound se emplea en estudios que examinan los efectos inhibitorios de los receptores de ácido gamma-aminobutírico tipo B en varios procesos biológicos.
Mecanismo De Acción
Saclofen ejerce sus efectos antagonizando competitivamente el receptor de ácido gamma-aminobutírico tipo B. Este receptor es un receptor heptahelicoidal que se acopla a la clase Gi/o de proteínas G heterotriméricas. Cuando this compound se une al receptor, inhibe la acción del ácido gamma-aminobutírico, lo que lleva a una disminución de los efectos inhibitorios mediados por este neurotransmisor. Esto da lugar a varios efectos fisiológicos, incluyendo la modulación de la actividad neuronal y la inhibición de los canales de calcio dependientes de voltaje .
Safety and Hazards
Saclofen should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
Análisis Bioquímico
Biochemical Properties
Saclofen interacts with the GABA B receptor, a heptahelical receptor expressed as an obligate heterodimer . This receptor couples to the Gi/o class of heterotrimeric G-proteins . This compound is a sulfonic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that acts as a competitive antagonist of the GABA B receptor .
Cellular Effects
The action of this compound on the central nervous system is modest because G-proteins rely on an enzyme cascade to alter cell behavior . These receptors presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the GABA B receptor . This inhibition results in changes in the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns . The GABA B receptor is coupled to the Gi/o class of heterotrimeric G-proteins .
Dosage Effects in Animal Models
In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because the GABA B effect is coupled to excitation in the thalamo-cortical circuits .
Metabolic Pathways
This compound is involved in the GABAergic signaling pathway . The GABA B receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .
Subcellular Localization
, which is a heptahelical receptor expressed as an obligate heterodimer.
Métodos De Preparación
Saclofen se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de 4-clorobenzaldehído con nitromecano para formar 4-clorofenil-2-nitropropeno. Este intermedio se reduce entonces a 4-clorofenil-2-aminopropano, que se sulfona posteriormente para producir this compound . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
Saclofen experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando los grupos amino y ácido sulfónico.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Saclofen es similar a otros antagonistas del receptor de ácido gamma-aminobutírico tipo B, como el phaclofen y el CGP 35348. this compound es único en su afinidad de unión específica y selectividad para el receptor de ácido gamma-aminobutírico tipo B. A diferencia del baclofen, que es un agonista, this compound actúa como un antagonista, proporcionando un mecanismo de acción diferente y posibles aplicaciones terapéuticas .
Referencias
Propiedades
IUPAC Name |
3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLNVJYYQQXNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903970 | |
| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125464-42-8 | |
| Record name | Saclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125464-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


